
Fmoc-N-Me-D-Glu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-Me-D-Glu-OH, also known as fluorenylmethyloxycarbonyl-N-methyl-D-glutamic acid, is a derivative of glutamic acid. It is commonly used in solid-phase peptide synthesis as a building block for introducing N-methyl-glutamic acid residues. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-D-Glu-OH typically involves the protection of the amino group of D-glutamic acid with the Fmoc group. This can be achieved by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The methylation of the amino group is then carried out using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-D-Glu-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino group.
Coupling Reactions: The carboxyl group of this compound can be activated using reagents like dicyclohexylcarbodiimide (DCC) and coupled with other amino acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: DCC and N-hydroxysuccinimide (NHS) are frequently used for activating the carboxyl group for peptide bond formation.
Major Products Formed
The major products formed from these reactions include peptides with N-methyl-glutamic acid residues, which are used in various biochemical and pharmaceutical applications .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-N-Me-D-Glu-OH is used as a building block in the synthesis of peptides and proteins. Its incorporation into peptides enhances their stability and resistance to enzymatic degradation .
Biology
In biological research, peptides containing N-methyl-glutamic acid residues are used to study protein-protein interactions and enzyme-substrate interactions .
Medicine
In medicine, these peptides are explored for their potential therapeutic applications, including as inhibitors of specific enzymes and as drug delivery agents .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels, which have applications in tissue engineering and drug delivery .
Mechanism of Action
The mechanism of action of Fmoc-N-Me-D-Glu-OH involves its incorporation into peptides, where it influences the peptide’s conformation and stability. The Fmoc group protects the amino group during synthesis and is removed under basic conditions to allow for further functionalization . The N-methylation of the glutamic acid residue enhances the peptide’s resistance to enzymatic degradation, making it more stable in biological environments .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu-OH: This compound is similar to Fmoc-N-Me-D-Glu-OH but lacks the N-methylation, making it less stable in biological environments.
Fmoc-N-Me-Glu(OtBu)-OH: This compound is another derivative of glutamic acid with a tert-butyl ester protecting group, which provides additional stability during synthesis.
Uniqueness
This compound is unique due to its N-methylation, which enhances the stability and resistance of peptides to enzymatic degradation. This makes it particularly useful in the synthesis of therapeutic peptides and peptide-based materials .
Properties
Molecular Formula |
C21H21NO6 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanedioic acid |
InChI |
InChI=1S/C21H21NO6/c1-22(18(20(25)26)10-11-19(23)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,23,24)(H,25,26)/t18-/m1/s1 |
InChI Key |
FGKBEQMQAJSEQI-GOSISDBHSA-N |
Isomeric SMILES |
CN([C@H](CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CN(C(CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


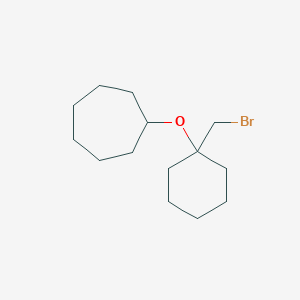
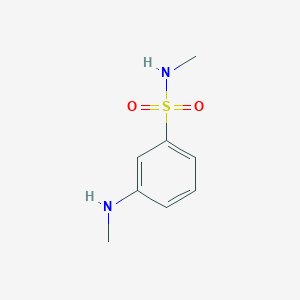
![2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride](/img/structure/B15303803.png)
![methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15303810.png)

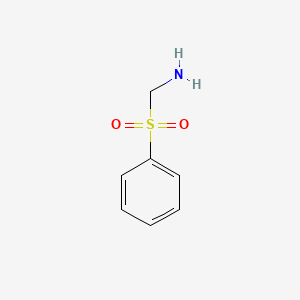
![3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15303823.png)
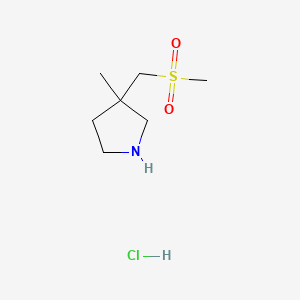
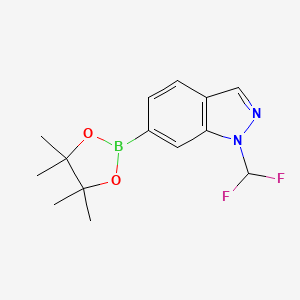
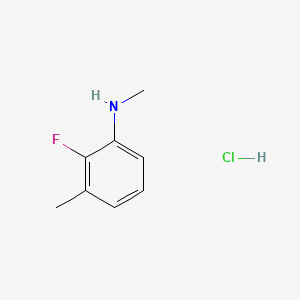



![tert-Butyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B15303874.png)
